2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one
Overview
Description
2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one, also known as BFPQ, is a heterocyclic compound with a fused six-membered ring system. It has a wide range of applications in organic chemistry and is used in a variety of scientific research applications. BFPQ is a versatile compound that can be used to synthesize other compounds, as well as to study the biochemical and physiological effects of certain drugs.
Scientific Research Applications
Synthesis and Derivatives
- Fluorinated derivatives of pyrido and pyrimido quinoxalines have been synthesized through various methods, demonstrating the compound's versatility as a building block for creating new chemical entities with potential pharmaceutical applications (Charushin, Kotovskaya, Perova, & Chupakhin, 2001).
Biological Activities
- Some derivatives of pyrido and pyrimido quinoxalines, including those with fluorine atoms, have shown significant antibacterial activity against a variety of pathogenic bacteria. This indicates the compound's potential use in developing new antibacterial agents (Cecchetti et al., 1987).
- Novel derivatives of pyrido quinoxalines have been synthesized, exhibiting potent antibacterial activity against quinolone-resistant Gram-positive clinical isolates. These compounds have potential applications in treating bacterial infections (Asahina, Takei, Kimura, & Fukuda, 2008).
Structural and Electronic Properties
- The synthesis and characterization of organic salts derived from quinoxalines, such as 2-((4-bromophenyl)amino)pyrido quinoxalin-11-ium bromide, have been explored. These studies provide insights into the ionic nature, kinetic stability, and reactivity of these compounds, which could be relevant for pharmaceutical and material science applications (Faizi et al., 2018).
Antimicrobial Activities
- Synthesis of thieno and pyrrolo quinoxaline derivatives, starting from 2-bromo-4-fluoroaniline, has led to compounds with broad antibacterial activity against both gram-positive and gram-negative bacteria. This suggests their potential as antimicrobial agents (Abdel‐Wadood et al., 2014).
High-Pressure Reactions
- High-pressure reactions of halogenopyridines, including bromo and fluoro derivatives, have been studied, providing valuable information on the chemical behavior of these compounds under different conditions. This research can aid in the development of new synthetic methods for pharmaceutical compounds (Matsumoto, Ikemi-Kono, & Uchida, 1978).
properties
IUPAC Name |
2-bromo-3-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-7-5-11-9(6-8(7)14)15-12(17)10-3-1-2-4-16(10)11/h5-6,10H,1-4H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQFWNSDFUFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC(=C(C=C32)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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